molecular formula C20H19FN2O2S B2919471 ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207012-35-8

ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No. B2919471
CAS RN: 1207012-35-8
M. Wt: 370.44
InChI Key: DHXJFLPGWGNABM-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a chemical compound that belongs to the class of imidazole derivatives. It has been widely used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Heterocyclic Compound Synthesis

A study by Mohareb et al. (2004) explored the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates. This research underscores the compound's role in facilitating the development of complex heterocyclic structures, which are critical in the design of pharmaceuticals and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Pharmacological Activities

Attimarad et al. (2017) reported on the synthesis and screening of a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates for their anti-inflammatory, analgesic, and antioxidant activities. Their findings revealed compounds with significant biological activities, highlighting the potential therapeutic applications of derivatives of the compound (Attimarad, Khedr, & Aldhubiab, 2017).

Molecular Docking and Biological Evaluation

Riadi et al. (2021) described the synthesis and characterization of a new derivative, showcasing its potent cytotoxic activity against various human cancer cell lines. The study emphasized the compound's relevance in cancer research, offering a foundation for the development of new anticancer agents (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Synthesis and Reactivity

Zang et al. (2010) utilized 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) as a catalyst for the synthesis of 2-aryl-4,5-diphenyl imidazoles, demonstrating the compound's role in promoting efficient and environmentally friendly chemical reactions (Zang, Su, Mo, Cheng, & Jun, 2010).

Chemosensor Development

Xiang et al. (2013) developed a novel conjugated polymer incorporating ethyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl) acetate units, showcasing its high sensitivity and selectivity for silver(I) detection. This research highlights the application of such compounds in the development of advanced materials for sensing and detection technologies (Xiang, Cui, Lin, Wang, Meier, Li, & Cao, 2013).

properties

IUPAC Name

ethyl 2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-6-4-14(2)5-7-15)23(20)17-10-8-16(21)9-11-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXJFLPGWGNABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

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